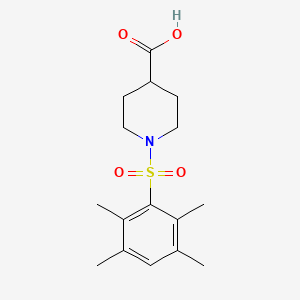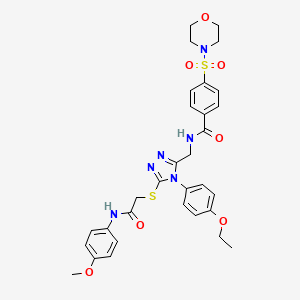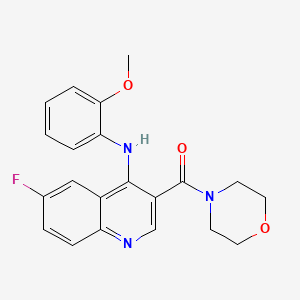![molecular formula C15H15NO4S2 B2425992 Methyl-3-{[Allyl(phenyl)amino]sulfonyl}thiophen-2-carboxylat CAS No. 941936-05-6](/img/structure/B2425992.png)
Methyl-3-{[Allyl(phenyl)amino]sulfonyl}thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an allyl(phenyl)amino group and a sulfonyl group attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Wirkmechanismus
Target of Action
Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers respectively . This suggests that Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate may interact with similar targets, leading to changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may interact with multiple pathways.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The compound’s stability in a dark, dry environment suggests that light and moisture may affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with allyl(phenyl)amine in the presence of a sulfonylating agent. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar in structure but lacks the allyl(phenyl)amino group.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the allyl(phenyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
methyl 3-[phenyl(prop-2-enyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-10-16(12-7-5-4-6-8-12)22(18,19)13-9-11-21-14(13)15(17)20-2/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAWANZZWAGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride](/img/structure/B2425913.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2425916.png)
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)


![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide](/img/structure/B2425924.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)

